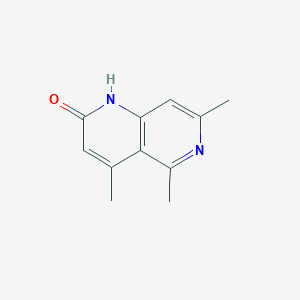

4,5,7-Trimethyl-1,6-naphthyridin-2-ol

説明

4,5,7-Trimethyl-1,6-naphthyridin-2-ol (CAS: 948350-30-9) is a heterocyclic organic compound featuring a naphthyridine core substituted with three methyl groups at positions 4, 5, and 7, and a hydroxyl group at position 2. The naphthyridine scaffold—a bicyclic system of fused pyridine rings—imparts unique electronic and steric properties, making it relevant in pharmaceutical and material science research.

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

4,5,7-trimethyl-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-6-4-10(14)13-9-5-7(2)12-8(3)11(6)9/h4-5H,1-3H3,(H,13,14) |

InChIキー |

VFLKNOCPISSLES-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)NC2=C1C(=NC(=C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde and a β-ketoester under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or Bronsted acids to improve yield and selectivity .

Industrial Production Methods

Industrial production of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. Solvent-free reactions and the use of green chemistry principles are also explored to minimize environmental impact .

化学反応の分析

Types of Reactions

4,5,7-Trimethyl-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine ketones, and naphthyridine amines, depending on the specific reaction and conditions used .

科学的研究の応用

4,5,7-Trimethyl-1,6-naphthyridin-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.

Medicine: Due to its pharmacological properties, it is explored for the development of new therapeutic agents.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

類似化合物との比較

Structural Comparison

Key structural analogs include naphthyridine and pyrrolo-pyridine derivatives (Table 1).

Table 1: Structural Features of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol and Analogs

| Compound Name | CAS Number | Core Structure | Substituents | Similarity Score* |

|---|---|---|---|---|

| 4,5,7-Trimethyl-1,6-naphthyridin-2-ol | 948350-30-9 | Naphthyridine | 4-,5-,7-Me; 2-OH | Reference (1.00) |

| 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | 61191-32-0 | Pyrrolo-pyridine | 2-,6-Me; 4-OH | 1.00 |

| 5,7-Dichloro-1,6-naphthyridin-2-ol | 2051921-27-6 | Naphthyridine | 5-,7-Cl; 2-OH | N/A |

| 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | 1190314-39-6 | Pyrrolo-pyridine | 2-Me; 4-OH | 0.95 |

*Similarity scores are derived from structural alignment algorithms (Tanimoto coefficient ≥ 0.85 indicates high similarity) .

Key Observations :

Physical and Chemical Properties

Table 2: Physical/Chemical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Storage Conditions |

|---|---|---|---|---|

| 4,5,7-Trimethyl-1,6-naphthyridin-2-ol | C₁₀H₁₁N₂O | 175.21 | No data | Standard ambient* |

| 5,7-Dichloro-1,6-naphthyridin-2-ol | C₈H₄Cl₂N₂O | 215.04 | No data | Inert atmosphere, 2–8°C |

| 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol | C₉H₁₀N₂O | 162.19 | No data | N/A |

Key Observations :

- The trimethyl derivative has a lower molecular weight (175.21 g/mol) than the dichloro analog (215.04 g/mol), reflecting the mass difference between methyl and chloro groups.

- Storage requirements : The dichloro derivative demands stringent conditions (inert atmosphere, refrigeration), likely due to sensitivity to moisture or oxidation .

Table 3: Hazard and Precautionary Data

Key Observations :

Research and Application Trends

- Naphthyridine derivatives : The trimethyl compound’s structural rigidity and methyl substitution may favor kinase inhibition or antimicrobial activity, as seen in related naphthyridine-based drugs.

- Pyrrolo-pyridine analogs : High structural similarity (e.g., 2,6-dimethyl derivative, similarity score 1.00) suggests overlapping biological targets, but the pyrrole ring may reduce metabolic stability compared to naphthyridines .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。